3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
Description
This compound is a heterocyclic hybrid molecule featuring a pyrazoline ring fused with a quinolinone core and substituted with brominated aromatic groups. Its synthesis typically involves multi-step reactions, starting with the condensation of substituted hydrazines with β-ketoesters or chalcone derivatives, followed by cyclization and functionalization. The 7-methylquinolin-2(1H)-one moiety contributes to π-π stacking interactions and planar rigidity, making it structurally distinct from simpler pyrazoline derivatives.
Properties
CAS No. |
312925-70-5 |
|---|---|
Molecular Formula |
C26H19Br2N3O2 |
Molecular Weight |
565.265 |
IUPAC Name |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
InChI Key |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 492.20 g/mol. The compound features a quinoline core substituted with a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Quinoline Formation : The quinoline structure can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds.
- Bromination : The introduction of bromine substituents enhances the compound's biological activity and solubility.
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to the target compound have shown:
- Inhibition of Cyclooxygenase (COX) : A study demonstrated that certain pyrazole derivatives inhibited COX enzymes, which are critical in the inflammatory process. The target compound's structural features suggest it may also inhibit COX activity, reducing inflammation effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Findings include:
- Cell Proliferation Inhibition : The compound exhibited notable antiproliferative effects against MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .
- Mechanism of Action : Docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inhibiting their function and leading to reduced tumor growth .
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against several bacterial strains:
- Inhibition Zone Assays : The target compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Case Studies
Several case studies highlight the biological activity of similar pyrazole derivatives:
- Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory properties. The most potent derivatives displayed selective COX inhibition with low toxicity profiles .
- Anticancer Evaluation : Another study assessed the anticancer efficacy of various pyrazole derivatives using MTT assays, revealing significant cytotoxic effects comparable to established chemotherapeutics .
Data Summary
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
